molecular formula C20H18N2O4S2 B2465660 5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922136-28-5

5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2465660
CAS No.: 922136-28-5
M. Wt: 414.49
InChI Key: UBEPWIDJNZUYEB-UHFFFAOYSA-N
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Description

5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
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Biological Activity

5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a dibenzo[b,f][1,4]oxazepine core, which is known for various biological activities.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have been shown to inhibit viral replication by interfering with the viral entry process or replication stages. Research on related compounds suggests that they can serve as selective inhibitors of viral enzymes or receptors .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial effects. Sulfonamides are known to inhibit bacterial growth by targeting folic acid synthesis. A study on structurally related compounds demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria . The following table summarizes antimicrobial activity observed in related compounds:

Pathogen Zone of Inhibition (mm)
Staphylococcus aureus26 ± 0.42
Bacillus subtilis25 ± 0.50
Escherichia coli18 ± 0.30
Pseudomonas aeruginosa0

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Receptor Modulation : The compound may interact with specific receptors, modulating cellular responses and inhibiting pathogen entry.

Study on Antiviral Efficacy

In a recent study investigating the antiviral efficacy of structurally similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against dengue virus, indicating significant antiviral potential .

Antimicrobial Efficacy Trials

A series of antimicrobial efficacy trials were conducted using derivatives of the compound against various pathogens. Results indicated strong inhibition against multiple strains, particularly those resistant to conventional antibiotics .

Properties

IUPAC Name

5-ethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-3-14-9-11-19(27-14)28(24,25)21-13-8-10-17-15(12-13)20(23)22(2)16-6-4-5-7-18(16)26-17/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEPWIDJNZUYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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